![molecular formula C14H13NO B149370 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine CAS No. 126474-03-1](/img/structure/B149370.png)
1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine, also known as DHP or Pyrido-dihydropyran, is a heterocyclic compound that belongs to the pyridine and pyran families. The compound has attracted significant attention from researchers for its potential applications in medicinal chemistry due to its diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been shown to inhibit the activity of the NF-κB pathway, which plays a critical role in inflammation and cancer. Moreover, 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been found to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy homeostasis.
Effets Biochimiques Et Physiologiques
1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been found to exhibit various biochemical and physiological effects. The compound has been shown to decrease the levels of glucose and insulin in diabetic rats. Moreover, 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been found to reduce the levels of triglycerides and cholesterol in hyperlipidemic rats. In addition, 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been shown to improve cognitive function in Alzheimer’s disease models.
Avantages Et Limitations Des Expériences En Laboratoire
1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has several advantages for lab experiments, including its ease of synthesis and diverse biological activities. However, the compound has some limitations, including its low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine research, including the development of more efficient synthesis methods, the identification of novel biological targets, and the optimization of pharmacokinetic properties. Moreover, further studies are needed to investigate the potential of 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation.
Conclusion
In conclusion, 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine is a heterocyclic compound that has attracted significant attention from researchers for its potential applications in medicinal chemistry. The compound has shown promising results in treating various diseases, including cancer, diabetes, and inflammation. Further studies are needed to investigate the potential of 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine as a therapeutic agent and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine can be achieved through various methods, including the Hantzsch reaction, the Biginelli reaction, and the Kabachnik–Fields reaction. The Hantzsch reaction is the most common method for synthesizing 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or a primary amine in the presence of a catalyst.
Applications De Recherche Scientifique
1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been extensively studied for its potential applications in medicinal chemistry. The compound has shown promising results in treating various diseases, including cancer, diabetes, and inflammation. 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting angiogenesis. In addition, 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
126474-03-1 |
|---|---|
Nom du produit |
1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine |
Formule moléculaire |
C14H13NO |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
1-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine |
InChI |
InChI=1S/C14H13NO/c1-2-4-12(5-3-1)14-13-10-15-8-6-11(13)7-9-16-14/h1-6,8,10,14H,7,9H2 |
Clé InChI |
DHYDUXFBWLRSJL-UHFFFAOYSA-N |
SMILES |
C1COC(C2=C1C=CN=C2)C3=CC=CC=C3 |
SMILES canonique |
C1COC(C2=C1C=CN=C2)C3=CC=CC=C3 |
Synonymes |
1H-Pyrano[3,4-c]pyridine,3,4-dihydro-1-phenyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




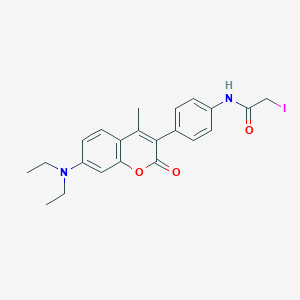
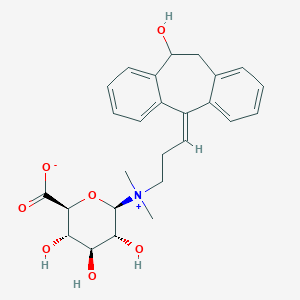
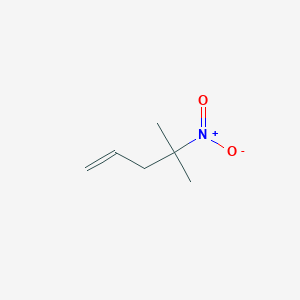
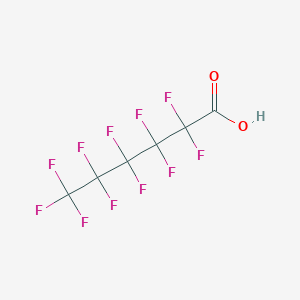
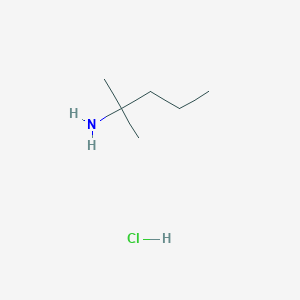
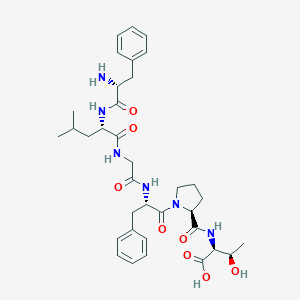

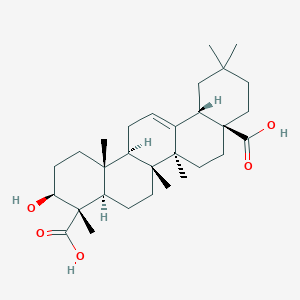
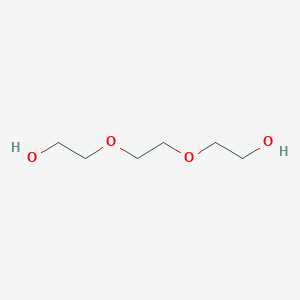

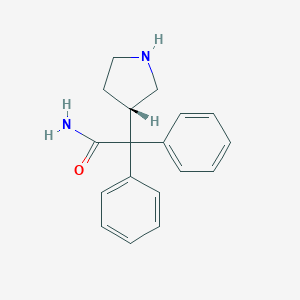
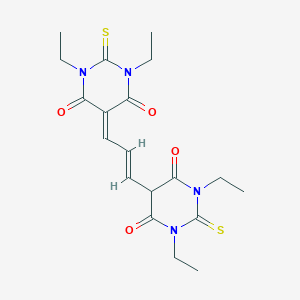
![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)